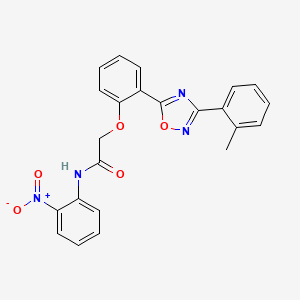
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide, also known as HMN-176, is a small molecule compound that has been extensively studied for its potential applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting tubulin polymerization, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide prevents the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide in lab experiments is its high potency and selectivity for cancer cells. However, one of the limitations is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide. One potential direction is the development of more soluble analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide that can be more easily administered in vivo. Additionally, the combination of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide with other chemotherapeutic agents and immunotherapies is an area of active research. Finally, the development of predictive biomarkers for the response to N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide is an important area of research that could help to identify patients who are most likely to benefit from this treatment.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide involves a multi-step process that starts with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde to form 2-(hydroxymethyl)-8-methylquinoline. This intermediate is then reacted with 4-nitrobenzoyl chloride and m-toluidine to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-5-3-8-22(13-16)27(25(30)18-9-11-21(12-10-18)28(31)32)15-20-14-19-7-4-6-17(2)23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLBPZFQNZLZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(3-methylphenyl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7711092.png)
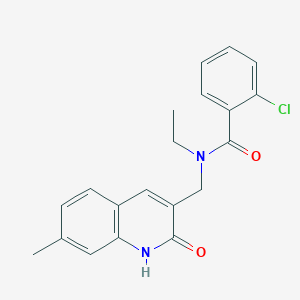

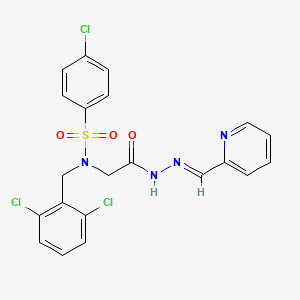
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7711131.png)
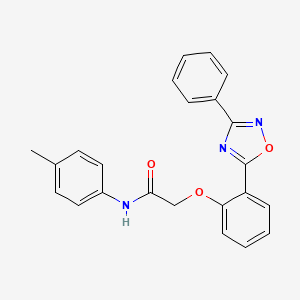
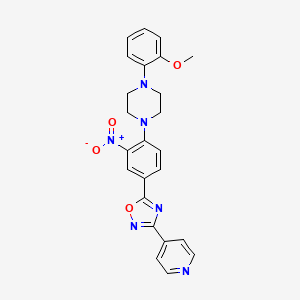

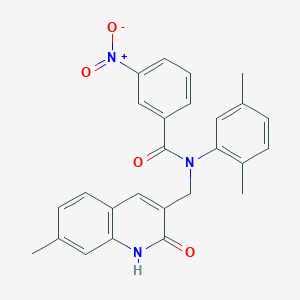

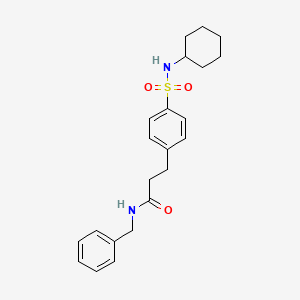

![5-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711188.png)
